molecular formula C10H12O3 B8381296 MFCD24728292

MFCD24728292

Cat. No.: B8381296
M. Wt: 180.20 g/mol
InChI Key: XCHCBXFWTGGNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD24728292 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Preparation Methods

The preparation of MFCD24728292 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms . This process involves specific reaction conditions that ensure the stability and solubility of the final product, making it suitable for industrial-scale production.

Chemical Reactions Analysis

MFCD24728292 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in oxidation reactions facilitated by water radical cations, leading to the formation of quaternary ammonium cations . These reactions often occur under ambient conditions without the need for traditional chemical catalysts, making the process more eco-friendly and efficient.

Mechanism of Action

The mechanism of action of MFCD24728292 involves its interaction with specific molecular targets and pathways. For example, it may mimic naturally occurring hormones or enzymes, thereby triggering specific biological responses. This interaction can lead to various effects, such as the regulation of metabolic processes or the inhibition of certain cellular activities .

Comparison with Similar Compounds

MFCD24728292 can be compared with other similar compounds based on its chemical structure and reactivity. Some similar compounds include those with triazolo ring structures or methanesulfonate crystal forms. What sets this compound apart is its unique combination of stability and reactivity, which makes it particularly valuable for specific applications .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(hydroxymethyl)-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C10H12O3/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1,3,5,9,11-12H,2,4,6H2

InChI Key

XCHCBXFWTGGNOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)O)OC1CO

Origin of Product

United States

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